N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine
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Overview
Description
N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine typically involves the reaction of 2,2-dimethylthietane with 5-methylpyrimidin-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing a thiophene ring, which is structurally similar to the thietane ring in N-(2,2-Dimethylthietan-3-yl)-5-methylpyrimidin-2-amine.
Pyrimidine derivatives: Compounds containing a pyrimidine ring, which is a common structural motif in many biologically active compounds.
Uniqueness
This compound is unique due to the presence of both a thietane ring and a pyrimidine ring in its structure. This combination of rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C10H15N3S |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H15N3S/c1-7-4-11-9(12-5-7)13-8-6-14-10(8,2)3/h4-5,8H,6H2,1-3H3,(H,11,12,13) |
InChI Key |
GJFFCIGKQBNNTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)NC2CSC2(C)C |
Origin of Product |
United States |
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